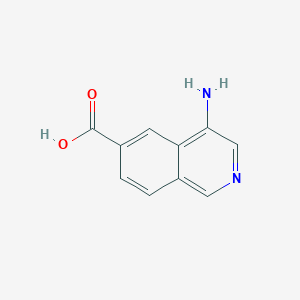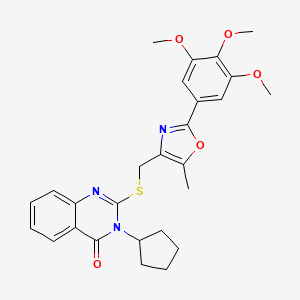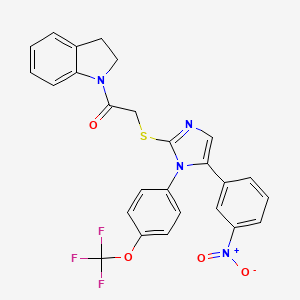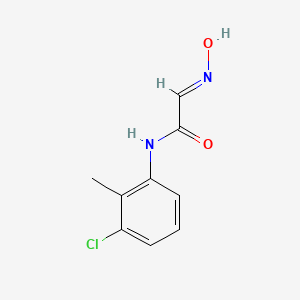![molecular formula C21H21N3O4S B2746334 2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 946374-04-5](/img/structure/B2746334.png)
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a furimazine derivative . Furimazine derivatives are known for their bioluminescence properties and are used in nanoluciferase systems . The molecular formula of the compound is C21H21N3O4S and it has a molecular weight of 411.48.
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a cyclopenta[d]pyrimidinone ring, and a sulfanyl group attached to an acetamide group with a 4-methoxyphenyl substituent.Scientific Research Applications
Anticancer Activity
Compounds related to 2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide have been investigated for their potential anticancer activity. A study found that similar acetamide derivatives exhibited selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines, indicating their potential in cancer treatment (Horishny, Arshad, & Matiychuk, 2021).
Crystal Structure Analysis
Understanding the crystal structures of related compounds is crucial for their application in scientific research. Studies have detailed the crystal structures of similar 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, highlighting their folded conformations and intramolecular hydrogen bond stabilizations (Subasri et al., 2017); (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Synthesis in Green Chemistry
The synthesis of polysubstituted pyrrole derivatives, involving similar compounds, using surfactants in an aqueous medium, represents an application in green chemistry. This method showcases an efficient, metal-free synthesis approach (Kumar, Rāmānand, & Tadigoppula, 2017).
Antiprotozoal Agents
Research has been conducted on compounds structurally related to this compound for their antiprotozoal properties. One study synthesized similar compounds and found strong DNA affinities and significant in vitro activity against protozoan parasites (Ismail et al., 2004).
Antiexudative Activity
Derivatives of similar compounds have been synthesized and found to exhibit antiexudative properties, indicating their potential for therapeutic applications (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).
Molecular Docking and Drug Design
Some compounds with a similar structure have been used in molecular docking studies, particularly against SARS-CoV-2 protein, offering insights into drug design for antiviral therapies (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Future Directions
properties
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-27-15-9-7-14(8-10-15)22-19(25)13-29-20-17-5-2-6-18(17)24(21(26)23-20)12-16-4-3-11-28-16/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXABIXRALWHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2746254.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2746257.png)

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2746259.png)

![6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2746265.png)

![3-((4-(4-methoxyphenyl)-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2746269.png)



